1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This reaction proceeds through a radical pathway .
Scientific Research Applications
Antitumor Activity
Compounds similar to "1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol" have been synthesized and evaluated for their potential as anti-tumor agents. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of thiophene-pyrazol derivatives in cancer research, particularly in developing new chemotherapeutic agents.
Antidepressant Activity
The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity revealed that certain derivatives could significantly reduce immobility time in force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Novel chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been characterized and assessed for antimicrobial activity. These compounds exhibited varying degrees of efficacy against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).
Antibacterial Activity
Pyrazoline derivatives, especially those incorporating the thiophene moiety, have been synthesized and shown to exhibit promising antibacterial activity against a range of bacteria, suggesting their utility in developing new antibacterial agents (Rani & Mohamad, 2014).
Antioxidant and Anticancer Activities
Pyrazoles containing arylmethylene bis-structures have been investigated for their antioxidant and anticancer activities. Some derivatives demonstrated notable efficacy against colorectal carcinoma cells and exhibited potent radical scavenging activities, underlining their potential in cancer therapy and as antioxidant agents (Cadena-Cruz et al., 2021).
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-11-5-10(9-3-4-15-7-9)12-13(11)6-8-1-2-8/h3-5,7-8,12H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPILDWMSZKLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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